

# Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide

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## Compound of Interest

Compound Name: 4-Oxobutanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-oxobutanenitrile** ( $C_4H_5NO$ ), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a centralized resource for the compound's spectral characteristics.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-oxobutanenitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **4-oxobutanenitrile** are not widely published, the expected chemical shifts can be predicted based on the functional groups present.

Table 1: Predicted  $^1H$  NMR Data for **4-Oxobutanenitrile**

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-2 (-CH <sub>2</sub> -CN)	~ 2.7	Triplet	~ 7
H-3 (-CH <sub>2</sub> -CHO)	~ 2.9	Triplet	~ 7
H-4 (-CHO)	~ 9.8	Singlet	-

Note: These are estimated values and may vary depending on the solvent and experimental conditions. Protons alpha to a carbonyl group typically appear in the  $\delta$  2.5–3.5 ppm range.<sup>[1]</sup>

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Oxobutanenitrile**

Carbon	Chemical Shift ( $\delta$ ) ppm
C-1 (-CN)	~ 118
C-2 (-CH <sub>2</sub> -CN)	~ 15
C-3 (-CH <sub>2</sub> -CHO)	~ 40
C-4 (-CHO)	~ 200

Note: These are estimated values. Nitrile carbons typically resonate in the 110-125 ppm region, while aldehyde carbons are found in the 190-220 ppm range.<sup>[2][3]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **4-oxobutanenitrile** is characterized by the presence of strong absorption bands corresponding to the nitrile and carbonyl functional groups.

Table 3: IR Spectroscopic Data for **4-Oxobutanenitrile**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C≡N Stretch	~ 2247-2250	Strong, Sharp
C=O Stretch	~ 1685-1700	Strong

The nitrile stretch is a highly characteristic and intense band, making it readily identifiable.<sup>[1][2]</sup>

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **4-oxobutanenitrile**.

Table 4: Mass Spectrometry Data for **4-Oxobutanenitrile**

Parameter	Value
Molecular Formula	C <sub>4</sub> H <sub>5</sub> NO
Molecular Weight	83.09 g/mol <sup>[4]</sup>
Major Fragment (m/z)	54 <sup>[4]</sup>

A GC-MS spectrum for **4-oxobutanenitrile** is available in the NIST database.<sup>[4]</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **4-oxobutanenitrile** are not readily available in the public domain. However, the following are general procedures that would be applicable for the analysis of this compound.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-oxobutanenitrile** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition:

- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).

- For  $^1\text{H}$  NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

## IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of neat **4-oxobutanenitrile** between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin liquid film.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the salt plates in the spectrometer's sample compartment.
- Acquire the IR spectrum over the desired range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).

## Mass Spectrometry (GC-MS)

Sample Preparation:

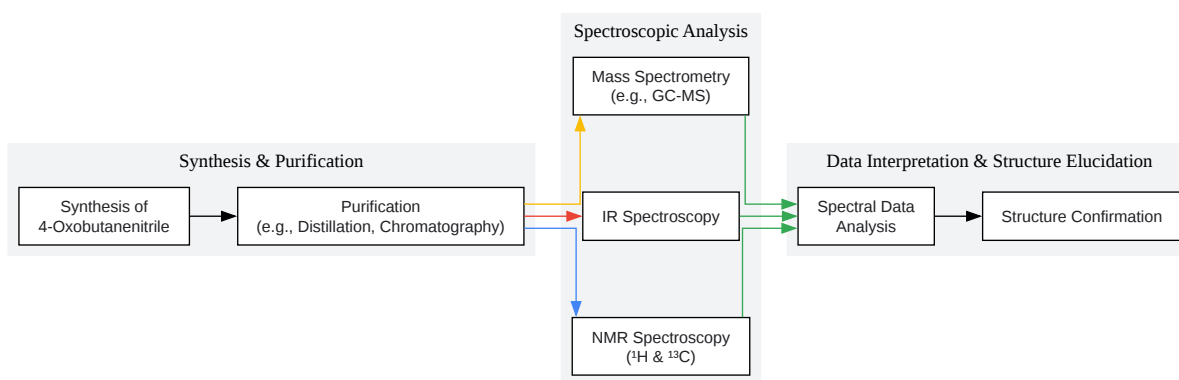
- Prepare a dilute solution of **4-oxobutanenitrile** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

- Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
- The GC will separate the compound from any impurities.
- The mass spectrometer will then ionize the compound and detect the resulting ions to produce a mass spectrum. Electron impact (EI) ionization is a common method for this type of analysis.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a small organic molecule like **4-oxobutanenitrile**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Oxobutanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583811#spectroscopic-data-nmr-ir-mass-spec-for-4-oxobutanenitrile>]

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